molecular formula C17H23NO6 B1327093 [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid CAS No. 1030422-06-0

[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid

Cat. No.: B1327093
CAS No.: 1030422-06-0
M. Wt: 337.4 g/mol
InChI Key: MFELEQGPYKOJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced through an acylation reaction, where the piperidine ring is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety:

Chemical Reactions Analysis

[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid: undergoes various chemical reactions, including:

Scientific Research Applications

[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid: has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid: can be compared with other similar compounds, such as:

    [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]propionic acid: This compound has a similar structure but with a propionic acid moiety instead of acetic acid, leading to different chemical and biological properties.

    [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]butyric acid: This compound contains a butyric acid group, which affects its reactivity and applications.

    [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]valeric acid:

Properties

IUPAC Name

2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-22-13-9-12(10-14(23-2)16(13)24-3)17(21)18-6-4-11(5-7-18)8-15(19)20/h9-11H,4-8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFELEQGPYKOJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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